molecular formula C5H5LiN2O3 B6207780 lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate CAS No. 2703779-81-9

lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

Cat. No.: B6207780
CAS No.: 2703779-81-9
M. Wt: 148
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Description

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate typically involves the reaction of 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid derivatives, while reduction can produce imidazole-2-hydroxyacetate .

Scientific Research Applications

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to neurotransmission and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Imidazole-2-carboxylic acid: Similar in structure but lacks the lithium ion.

    Imidazole-4-acetic acid: Another imidazole derivative with different functional groups.

    Lithium imidazole-4-carboxylate: Contains lithium but has a different carboxylate group.

Uniqueness

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is unique due to the presence of both the lithium ion and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

2703779-81-9

Molecular Formula

C5H5LiN2O3

Molecular Weight

148

Purity

95

Origin of Product

United States

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